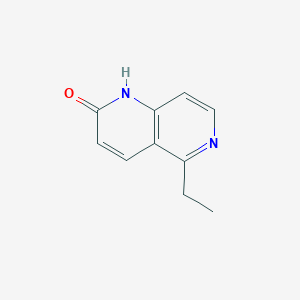

5-ethyl-1,6-naphthyridin-2(1H)-one

Description

5-Ethyl-1,6-naphthyridin-2(1H)-one is a bicyclic heteroaromatic compound featuring a naphthyridine core with an ethyl substituent at the C5 position and a ketone group at the C2 position. This scaffold is part of the broader 1,6-naphthyridin-2(1H)-one family, which has garnered significant attention in medicinal chemistry due to its structural versatility and diverse biological activities .

Properties

CAS No. |

88877-10-5 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5-ethyl-1H-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C10H10N2O/c1-2-8-7-3-4-10(13)12-9(7)5-6-11-8/h3-6H,2H2,1H3,(H,12,13) |

InChI Key |

IFXSSJQOSYDWES-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CC2=C1C=CC(=O)N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features:

- C5 Ethyl Group : Enhances lipophilicity and influences binding interactions with biological targets .

- N1 Unsubstituted : Unlike many 1,6-naphthyridin-2(1H)-ones with C5-C6 double bonds, 5-ethyl derivatives are typically unsubstituted at N1, which correlates with distinct biological applications, such as cardiotonic activity .

- C3-C4 Single Bond : The absence of a double bond at C3-C4 distinguishes it from unsaturated analogs, affecting conformational flexibility and target selectivity .

Synthesis: The compound is synthesized via hydroxylamine hydrochloride treatment of 5-n-propanoyl derivatives, followed by cyclization and purification steps .

Substitution Patterns and Structural Variations

The biological activity of 1,6-naphthyridin-2(1H)-ones is highly dependent on substitution patterns at key positions (N1, C5, C7) and the saturation of the C3-C4 bond. Below is a comparative analysis:

Key Observations :

- N1 Substitution : Methyl or aryl groups at N1 (e.g., in 1-methyl derivatives) are common in cancer-targeting compounds, while unsubstituted N1 (as in 5-ethyl) is prevalent in cardiotonic agents .

- C5 Substituents : Ethyl and methyl groups enhance lipophilicity, whereas polar groups like hydroxymethyl or oxadiazolyl improve solubility and target specificity in neurological applications .

- C3-C4 Saturation : Double bonds at C3-C4 (e.g., in PI3K/mTOR inhibitors) correlate with kinase inhibition, while single bonds (e.g., in cardiotonic agents) favor conformational flexibility for ion channel modulation .

A. Cancer Therapeutics

- 7-Amino-5-methyl Derivatives: Exhibit potent PI3K/mTOR dual inhibition (IC50 < 10 nM), showing efficacy in breast cancer models .

- 1-Methyl Derivatives: Analogues of novobiocin bind to Hsp90, inducing apoptosis in breast cancer cell lines (IC50 ~ 1–5 µM) .

B. Cardiotonic Agents

- This compound: Demonstrates positive inotropic effects via phosphodiesterase III (PDE III) inhibition, with improved metabolic stability compared to older agents like milrinone .

- Medorinone (5-Methyl): A clinically used PDE III inhibitor, highlighting the importance of C5 alkyl groups in cardiotonic activity .

C. Neurodegenerative Diseases

- 5-Substituted-3-oxadiazolyl Derivatives : Enhance glutamatergic signaling by modulating NMDA receptors, showing promise in Alzheimer’s and schizophrenia models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.